

# "Electron ionization mass spectrum of pentylcyclopropane"

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## Compound of Interest

Compound Name: Pentylcyclopropane

Cat. No.: B14749310

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An In-depth Technical Guide to the Electron Ionization Mass Spectrum of **Pentylcyclopropane**

This guide provides a detailed analysis of the electron ionization mass spectrum of **pentylcyclopropane**, tailored for researchers, scientists, and professionals in drug development. It encompasses quantitative spectral data, a representative experimental protocol, and a visualization of the compound's fragmentation pathway.

## Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of **pentylcyclopropane** (C<sub>8</sub>H<sub>16</sub>, molecular weight: 112.21 g/mol) is characterized by a series of fragment ions, with the molecular ion peak being of low abundance.<sup>[1][2][3]</sup> The most significant peaks, representing the most stable fragments, are summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.<sup>[1][2]</sup>

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
41	100	[C3H5]+
55	85	[C4H7]+
43	50	[C3H7]+
69	45	[C5H9]+
83	30	[C6H11]+
56	25	[C4H8]+•
112	5	[C8H16]+• (Molecular Ion)

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The acquisition of an electron ionization mass spectrum for a volatile, non-polar compound like **pentylcyclopropane** is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[\[4\]](#)[\[5\]](#)[\[6\]](#)

2.1. Sample Preparation and Introduction: A dilute solution of **pentylcyclopropane** in a volatile solvent (e.g., hexane or dichloromethane) is prepared. A small volume (typically 1 µL) of this solution is injected into the heated injector port of the gas chromatograph.[\[7\]](#) The high temperature of the injector vaporizes the sample, and an inert carrier gas (usually helium or hydrogen) transports the vaporized sample into the chromatographic column.[\[5\]](#)

2.2. Gas Chromatographic Separation: The separation is carried out on a capillary column (e.g., 30 m length, 0.25 mm internal diameter) coated with a non-polar stationary phase (e.g., polydimethylsiloxane).[\[7\]](#) The column temperature is typically programmed to increase over time, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. **Pentylcyclopropane**, being a hydrocarbon, will elute from the column at a specific retention time.

2.3. Ionization: Electron Ionization (EI): Upon elution from the GC column, the analyte molecules enter the ion source of the mass spectrometer, which is maintained under a high

vacuum.[8][9] In the ion source, the molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[8][10] This high energy is sufficient to dislodge an electron from the **pentylcyclopropane** molecule, forming a positively charged molecular ion ( $[M]^+\bullet$ ).[10][11]

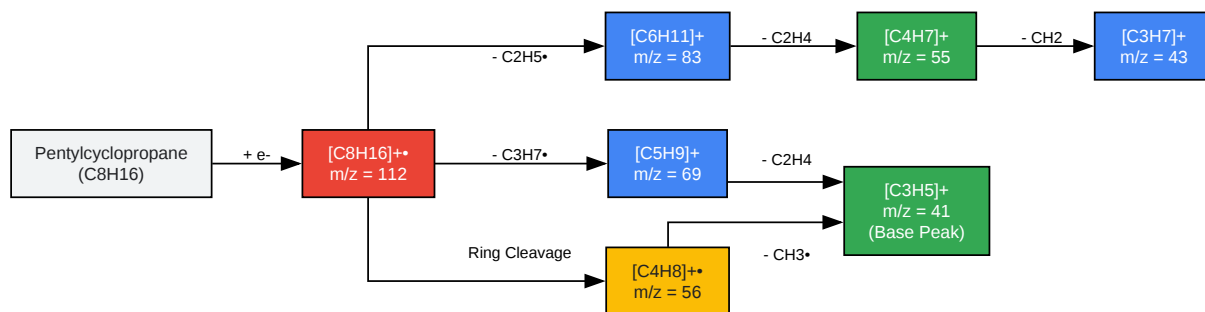
2.4. Mass Analysis and Detection: The newly formed ions are then accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole or ion trap). The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).[12] A detector then records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Fragmentation Pathway of Pentylcyclopropane

Electron ionization is considered a "hard" ionization technique, meaning it imparts a significant amount of excess energy into the molecular ion, causing it to fragment.[11] The fragmentation pattern serves as a molecular fingerprint. The proposed fragmentation pathway for **pentylcyclopropane** is detailed below.

The initial step is the ionization of the **pentylcyclopropane** molecule to form the molecular ion,  $[C_8H_{16}]^+\bullet$ , with an  $m/z$  of 112. Due to the high energy of the ionization process, this molecular ion is unstable and readily undergoes further fragmentation.

The primary fragmentation pathways involve the cleavage of the cyclopropane ring and fragmentation of the pentyl side chain. The high strain of the three-membered ring makes it susceptible to opening, leading to the formation of various carbocations. The most abundant fragment ions are typically the most stable ones.



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